molecular formula C31H46O2 B13440721 Phytonadione Trans-IV

Phytonadione Trans-IV

Cat. No.: B13440721
M. Wt: 450.7 g/mol
InChI Key: MBWXNTAXLNYFJB-JHBCSKSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Phytonadione Trans-IV undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .

Scientific Research Applications

Phytonadione Trans-IV has a wide range of scientific research applications:

Mechanism of Action

Phytonadione Trans-IV acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is found in the liver. This enzyme converts inactive forms of coagulation factors II, VII, IX, and X into their active forms by carboxylating specific glutamate residues . This process is essential for the proper functioning of the blood clotting cascade.

Comparison with Similar Compounds

Phytonadione Trans-IV is often compared with other forms of Vitamin K, such as:

    Menadione (Vitamin K3): A synthetic form of Vitamin K that is water-soluble and less potent than this compound.

    Menaquinone (Vitamin K2): A naturally occurring form of Vitamin K found in fermented foods and animal products. .

This compound is unique due to its rapid and prolonged effect in promoting the synthesis of clotting factors, making it highly effective in treating coagulation disorders .

Properties

Molecular Formula

C31H46O2

Molecular Weight

450.7 g/mol

IUPAC Name

2-methyl-3-[(E,7S,11S)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m0/s1

InChI Key

MBWXNTAXLNYFJB-JHBCSKSVSA-N

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

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